molecular formula C12H22 B14149618 (5E,7E)-dodeca-5,7-diene CAS No. 30651-68-4

(5E,7E)-dodeca-5,7-diene

Cat. No.: B14149618
CAS No.: 30651-68-4
M. Wt: 166.30 g/mol
InChI Key: ZARLDNIZTZBEDV-WGDLNXRISA-N
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Description

(5E,7E)-dodeca-5,7-diene is an organic compound belonging to the class of medium-chain hydrocarbons It is characterized by the presence of two conjugated double bonds at the 5th and 7th positions of a 12-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,7E)-dodeca-5,7-diene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes such as olefin metathesis. This method uses a catalyst, often a transition metal complex, to facilitate the exchange of alkylidene groups between olefins, resulting in the formation of the diene. The reaction conditions are optimized to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5E,7E)-dodeca-5,7-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can yield the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), radical initiators.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

(5E,7E)-dodeca-5,7-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and lubricants.

Mechanism of Action

The mechanism by which (5E,7E)-dodeca-5,7-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3E,5E,7E)-nona-1,3,5,7-tetraene: A related polyene with similar structural features but a shorter carbon chain.

    (5Z,7E,9)-decatrien-2-one: Another compound with conjugated double bonds, known for its strong pineapple aroma.

Uniqueness

(5E,7E)-dodeca-5,7-diene is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and physical properties. These features make it valuable for various applications and distinguish it from other similar compounds.

Properties

CAS No.

30651-68-4

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

(5E,7E)-dodeca-5,7-diene

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+

InChI Key

ZARLDNIZTZBEDV-WGDLNXRISA-N

Isomeric SMILES

CCCC/C=C/C=C/CCCC

Canonical SMILES

CCCCC=CC=CCCCC

Origin of Product

United States

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